molecular formula C23H28F3N3 B2906897 1-(1-Benzylpiperidin-4-yl)-4-[3-(trifluoromethyl)phenyl]piperazine CAS No. 416862-35-6

1-(1-Benzylpiperidin-4-yl)-4-[3-(trifluoromethyl)phenyl]piperazine

Katalognummer: B2906897
CAS-Nummer: 416862-35-6
Molekulargewicht: 403.493
InChI-Schlüssel: LGZKFFLBKZUASY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(1-Benzylpiperidin-4-yl)-4-[3-(trifluoromethyl)phenyl]piperazine is a chemical compound of interest in neuroscience and pharmacology research. It features a molecular structure combining benzylpiperidine and trifluoromethylphenylpiperazine moieties. Piperazine-based compounds are a known class of synthetic substances studied for their complex interactions with the central nervous system. Research on related compounds suggests potential activity on key neurotransmitter systems. The trifluoromethylphenylpiperazine (TFMPP) component is primarily investigated for its role as a serotonin receptor agonist, with affinity for 5-HT 1B and 5-HT 2C receptor subtypes . The benzylpiperazine (BZP) structural element is associated with stimulant properties and has been studied for its effects on dopamine and norepinephrine systems . Due to this multi-target mechanism, analogous compounds have been used in scientific studies to model and understand the neuropharmacology of monoamine transporters and receptors . This product is intended for forensic analysis, in vitro biochemical research, and the study of receptor binding kinetics. It is supplied as a high-purity material to ensure experimental consistency. This compound is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human consumption of any kind. Researchers should handle this material in accordance with their institution's laboratory safety protocols.

Eigenschaften

IUPAC Name

1-(1-benzylpiperidin-4-yl)-4-[3-(trifluoromethyl)phenyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28F3N3/c24-23(25,26)20-7-4-8-22(17-20)29-15-13-28(14-16-29)21-9-11-27(12-10-21)18-19-5-2-1-3-6-19/h1-8,17,21H,9-16,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGZKFFLBKZUASY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Benzylpiperidin-4-yl)-4-[3-(trifluoromethyl)phenyl]piperazine typically involves a multi-step process. One common method includes the reaction of 1-benzylpiperidine with 1-chloro-4-(3-(trifluoromethyl)phenyl)piperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(1-Benzylpiperidin-4-yl)-4-[3-(trifluoromethyl)phenyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzyl or phenyl rings can be replaced with other substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl or phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1-(1-Benzylpiperidin-4-yl)-4-[3-(trifluoromethyl)phenyl]piperazine has been investigated for its potential as a therapeutic agent due to its structural similarity to known psychoactive compounds.

Neuropharmacology

Research indicates that this compound exhibits significant activity on various neurotransmitter systems, particularly those involving dopamine and serotonin receptors. A study highlighted its role in modulating neuroinflammatory responses, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Pain Management

The compound has shown promise in preclinical models for its analgesic effects. A notable study compared the antinociceptive activity of this compound against established analgesics like pregabalin using the chronic constriction injury model in mice. Results indicated that it significantly reduced tactile allodynia without inducing motor deficits, suggesting a favorable safety profile .

Data Table: Pharmacological Activity Overview

Study Tested Compound Activity Model Used Key Findings
This compoundAntinociceptiveChronic constriction injury (CCI) model in miceReduced allodynia; no motor deficits
Piperazinyl derivativesNeuroinflammatory modulationIn vitro assaysEffective modulation of ERK1/2 phosphorylation
Related piperazine derivativesAnalgesic effectsVarious pain modelsDemonstrated significant pain relief

Case Study 1: Neuroinflammation Modulation

A study published in the ACS Omega journal explored the effects of piperazine derivatives on neuroinflammation. The findings suggested that compounds similar to this compound could inhibit pro-inflammatory cytokines, thereby reducing neurodegenerative processes .

Case Study 2: Analgesic Efficacy

In another investigation, the analgesic efficacy of this compound was evaluated alongside traditional pain medications. The study revealed that it not only alleviated pain effectively but also exhibited a lower side effect profile compared to conventional treatments, reinforcing its potential as a safer alternative in pain management strategies .

Wirkmechanismus

The mechanism of action of 1-(1-Benzylpiperidin-4-yl)-4-[3-(trifluoromethyl)phenyl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with several pharmacologically active piperazine derivatives. Key comparisons include:

Compound Structural Features Receptor Affinity/Activity Key Differences
SC212 (ChEMBL1940410) 1-(3-((4-Fluorophenyl)thio)propyl)-4-(4-(trifluoromethyl)phenyl)piperazine Atypical antipsychotic activity (D2R); lower Tanimoto similarity (TS = 0.19) Lacks benzylpiperidinyl group; contains fluorophenylthio chain.
7e () N-(4-(thiophen-3-yl)phenyl)-5-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)pentanamide Dopamine D3 selectivity; pentanamide linker Includes pentanamide chain; lacks benzylpiperidinyl substitution.
3-TFMPP () 1-(3-Trifluoromethylphenyl)piperazine 5-HT1B/1A agonist; sympatholytic effects Simpler structure without benzylpiperidinyl group.
Compound 15 () 3-Chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine COX-2 inhibition; planar aromatic systems Pyridazine ring replaces benzylpiperidinyl group.

Pharmacological Profiles

  • Receptor Selectivity : Unlike SC212, which binds D2R with antipsychotic activity, the benzylpiperidinyl substitution in the target compound may shift affinity toward serotonin receptors (e.g., 5-HT1A/1B) due to steric hindrance at dopaminergic sites .
  • 5-HT1A/1B Activity : The trifluoromethylphenyl group, as seen in 3-TFMPP, is associated with 5-HT1B agonism and variable effects on sympathetic nerve discharge. However, the benzylpiperidinyl group could introduce partial 5-HT1A antagonism, similar to NAN-190 derivatives .
  • Metabolic Stability : The benzylpiperidinyl group may improve metabolic stability compared to simpler arylpiperazines (e.g., 3-TFMPP), which are prone to rapid hepatic clearance .

Biologische Aktivität

1-(1-Benzylpiperidin-4-yl)-4-[3-(trifluoromethyl)phenyl]piperazine, also known by its CAS number 160431-75-4, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features a piperidine ring, a benzyl group, and a trifluoromethyl-substituted phenyl group. The trifluoromethyl group enhances lipophilicity and stability, which may improve the compound's ability to penetrate biological membranes and interact with intracellular targets.

Structural Component Description
Piperidine RingA six-membered ring containing one nitrogen atom.
Benzyl GroupA phenyl group attached to a CH2 group, enhancing the compound's hydrophobicity.
Trifluoromethyl GroupA carbon atom bonded to three fluorine atoms, increasing lipophilicity and electron-withdrawing properties.

Pharmacological Properties

Research indicates that this compound exhibits notable biological activity, particularly in the context of neurological disorders and cancer therapies. The compound has been shown to interact with various receptors and enzymes, influencing multiple signaling pathways.

Mechanisms of Action:

  • Receptor Interaction: The compound likely interacts with neurotransmitter receptors, which may modulate synaptic transmission and neuronal excitability.
  • Enzyme Modulation: It has been suggested that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways related to cancer proliferation.

Case Studies

  • Anticancer Activity: In vitro studies have demonstrated that related compounds in the benzylpiperidine class exhibit significant antiproliferative effects against various cancer cell lines. For instance, one study reported IC50 values ranging from 19.9 to 75.3 µM for benzoylpiperidine derivatives against human breast and ovarian cancer cells . This suggests potential for this compound in cancer therapy.
  • Neurological Applications: Another study highlighted the potential of piperidine derivatives in modulating neurotransmitter systems involved in neurodegenerative diseases . Compounds with similar structures have shown promise in treating conditions like Alzheimer's disease by inhibiting acetylcholinesterase activity.

Comparative Analysis

To better understand the efficacy of this compound, a comparison with similar compounds can be insightful:

Compound IC50 (µM) Target Activity
1-Benzylpiperidin-4-yl-3-trifluoromethylphenylurea19.9 - 75.3Cancer Cells (MDA-MB-231)Antiproliferative
1-Benzylpiperidin-4-yl-acetylcholinesterase inhibitor<10AcetylcholinesteraseNeuroprotective
1-(Piperidin-4-yl)-3-(4-fluorophenyl)urea11.7MAGL (Monoacylglycerol lipase)Inhibitory

Q & A

Basic: What established synthetic routes are used for synthesizing 1-(1-Benzylpiperidin-4-yl)-4-[3-(trifluoromethyl)phenyl]piperazine?

The synthesis typically involves a multi-step approach:

Alkylation : Reacting benzyl chloride derivatives with piperidine to form the 1-benzylpiperidin-4-yl intermediate under basic conditions (e.g., K₂CO₃ in acetonitrile) .

Coupling : The intermediate is coupled with 3-(trifluoromethyl)phenylpiperazine via nucleophilic substitution or Buchwald-Hartwig amination. Reaction conditions (e.g., Pd catalysts, ligands, and temperatures) must be optimized to achieve yields >60% .

Purification : Flash chromatography or crystallization (using Et₂O/hexane mixtures) ensures high purity (>95%) for pharmacological studies .

Basic: What analytical techniques are recommended for characterizing this compound?

Key methods include:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms structural integrity, with distinct shifts for the benzyl (δ 3.4–3.8 ppm) and trifluoromethylphenyl (δ 7.2–7.6 ppm) groups .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity and detect impurities .
  • Mass Spectrometry (HRMS) : Exact mass determination (e.g., m/z 419.23 [M+H]⁺) validates molecular formula .

Basic: What preliminary biological activities have been reported for this compound?

  • Neurological Activity : Structural analogs show affinity for dopamine D3 and serotonin receptors (Ki < 100 nM), suggesting potential in treating Parkinson’s disease .
  • Antimicrobial Potential : Piperazine derivatives with trifluoromethyl groups exhibit MIC values of 2–8 µg/mL against Gram-positive bacteria .
  • In Vitro Toxicity : Preliminary cytotoxicity assays (MTT) in HEK293 cells indicate IC50 > 50 µM, suggesting low acute toxicity .

Advanced: How can reaction conditions be optimized to improve coupling reaction yields?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of aromatic intermediates .
  • Catalyst Systems : Pd(OAc)₂/Xantphos catalysts improve cross-coupling efficiency (yield increase from 45% to 72%) .
  • Temperature Control : Reactions at 80–100°C reduce side products (e.g., dehalogenation byproducts) .
  • Base Optimization : Et₃N or DIPEA (1.5–2.0 eq.) neutralizes HCl byproducts without precipitating intermediates .

Advanced: What strategies address low aqueous solubility for biological testing?

  • Co-Solvent Systems : Use 10% DMSO/PBS or cyclodextrin complexes to enhance solubility (up to 5 mg/mL) .
  • Prodrug Derivatization : Introduce phosphate or acetyl groups at the piperazine nitrogen, which hydrolyze in vivo .
  • Nanoformulation : Liposomal encapsulation (e.g., using DSPC/cholesterol) improves bioavailability in rodent models .

Advanced: How can contradictions in receptor binding affinity data be resolved?

  • Assay Standardization : Use consistent cell lines (e.g., CHO-K1 expressing human D3 receptors) and radioligands (e.g., [³H]spiperone) to minimize variability .
  • Control for Allosteric Effects : Include negative controls (e.g., haloperidol for dopamine receptors) to distinguish orthosteric vs. allosteric binding .
  • SAR Analysis : Compare analogs (e.g., 4-fluorobenzyl vs. benzyl substitutions) to identify critical pharmacophores .

Advanced: What computational methods predict binding conformations with neurological targets?

  • Molecular Docking (AutoDock Vina) : Simulate interactions with D3 receptors, prioritizing poses with hydrogen bonds to Asp110 and hydrophobic contacts with Phe346 .
  • Molecular Dynamics (GROMACS) : 100-ns simulations in lipid bilayers assess stability of receptor-ligand complexes (RMSD < 2.0 Å) .
  • Free Energy Perturbation (FEP) : Quantify ΔΔG for trifluoromethyl group contributions to binding affinity .

Advanced: How to address regioselectivity challenges in electrophilic substitutions?

  • Directing Groups : Install nitro or methoxy groups at the 3-position of the phenyl ring to direct electrophiles (e.g., bromine) to the 4-position .
  • Microwave-Assisted Synthesis : Short reaction times (10–20 min) at 150°C reduce decomposition of sensitive trifluoromethyl groups .
  • Low-Temperature Lithiation : Use LDA at −78°C to selectively functionalize the piperidine ring without side reactions .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.